molecular formula C8H12O2 B2692473 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde CAS No. 2305252-88-2

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde

Cat. No.: B2692473
CAS No.: 2305252-88-2
M. Wt: 140.182
InChI Key: CQWGOLOMMQCZAN-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde is a chemical compound with the molecular formula C8H12O2. It is characterized by a bicyclic structure that includes an oxirane ring and an aldehyde functional group.

Preparation Methods

The synthesis of 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde typically involves the following steps:

Chemical Reactions Analysis

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently. For example, oxidation reactions may require acidic conditions, while reduction reactions may require basic conditions.

    Major Products: The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions involving aldehydes and oxiranes. It may also serve as a probe to investigate the mechanisms of enzyme action.

    Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins that recognize aldehyde and oxirane functional groups. These interactions can lead to the formation of covalent bonds and subsequent changes in the activity of the target molecules.

    Pathways Involved: The compound may participate in metabolic pathways involving aldehyde dehydrogenases and epoxide hydrolases.

Comparison with Similar Compounds

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid and 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-methanol share similar bicyclic structures but differ in their functional groups.

    Uniqueness: The presence of both an oxirane ring and an aldehyde group in this compound makes it unique compared to its analogs.

Properties

IUPAC Name

1-methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7-4-8(5-7,6-9)2-3-10-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWGOLOMMQCZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-88-2
Record name 1-methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde
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